1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester
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Overview
Description
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-4-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a non-acidic catalyst like titanate. The reaction conditions include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phthalic anhydride and 2-ethyl-4-hydroxyhexanol are fed into a reactor. The reaction mixture is then subjected to neutralization, washing, and decolorization steps to obtain the final product. The product is then purified through distillation or filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester involves its interaction with cellular components. It is known to target the Akt/NF-κB/p53 pathways, leading to the induction of cell cycle arrest and apoptosis in certain cell types . This compound can also interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester can be compared with other phthalates such as:
Diisopentyl phthalate: Known for its use as a plasticizer in medical devices.
Bis(2-ethylhexyl) phthalate: Commonly used in the production of flexible PVC products.
Di-n-hexyl phthalate: Used in various industrial applications due to its plasticizing properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
82975-95-9 |
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Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
2-(2-ethyl-4-hydroxyhexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-11(9-12(17)4-2)10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,11-12,17H,3-4,9-10H2,1-2H3,(H,18,19) |
InChI Key |
JPXTXUPUJOOPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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